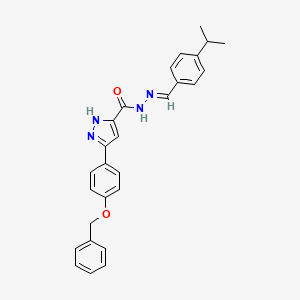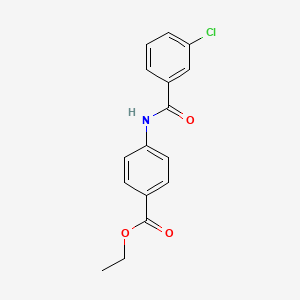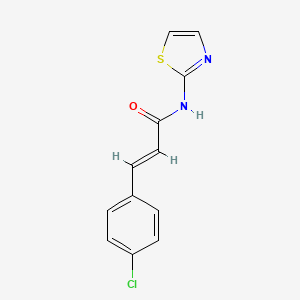
5(4-Benzyloxy-PH)2H-pyrazole-3carboxylic acid (4-isopropyl-benzylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5(4-Benzyloxy-PH)2H-pyrazole-3carboxylic acid (4-isopropyl-benzylidene)hydrazide is a complex organic compound with the molecular formula C27H26N4O2 and a molecular weight of 438.534 g/mol . This compound is part of a class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 5(4-Benzyloxy-PH)2H-pyrazole-3carboxylic acid (4-isopropyl-benzylidene)hydrazide typically involves multiple steps, starting from the appropriate pyrazole precursor. The synthetic route often includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the reaction of the pyrazole intermediate with benzyl bromide in the presence of a base such as potassium carbonate.
Carboxylation: The pyrazole derivative is then carboxylated using carbon dioxide under high pressure and temperature.
Formation of the hydrazide: The final step involves the reaction of the carboxylic acid derivative with hydrazine hydrate to form the hydrazide.
化学反応の分析
5(4-Benzyloxy-PH)2H-pyrazole-3carboxylic acid (4-isopropyl-benzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5(4-Benzyloxy-PH)2H-pyrazole-3carboxylic acid (4-isopropyl-benzylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 5(4-Benzyloxy-PH)2H-pyrazole-3carboxylic acid (4-isopropyl-benzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
類似化合物との比較
5(4-Benzyloxy-PH)2H-pyrazole-3carboxylic acid (4-isopropyl-benzylidene)hydrazide can be compared with other similar compounds, such as:
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid (2-HO-benzylidene)-hydrazide: This compound has a similar structure but with a hydroxyl group instead of an isopropyl group.
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid (2-Cl-benzylidene)-hydrazide: This compound contains a chlorine atom instead of an isopropyl group.
5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid (4-HO-3-MeO-benzylidene)-hydrazide: This compound has both hydroxyl and methoxy groups in place of the isopropyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
特性
分子式 |
C27H26N4O2 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
3-(4-phenylmethoxyphenyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C27H26N4O2/c1-19(2)22-10-8-20(9-11-22)17-28-31-27(32)26-16-25(29-30-26)23-12-14-24(15-13-23)33-18-21-6-4-3-5-7-21/h3-17,19H,18H2,1-2H3,(H,29,30)(H,31,32)/b28-17+ |
InChIキー |
YEPDOZBATZZCGM-OGLMXYFKSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11699432.png)



![3-bromo-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11699461.png)
![3-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11699465.png)
![N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11699477.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,4-dichlorophenoxy)acetate](/img/structure/B11699481.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699489.png)
![ethyl 4-[(2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate](/img/structure/B11699492.png)

![3-[(3E)-3-(3-bromo-4-methoxybenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B11699507.png)

